molecular formula C26H28N2O2 B13133014 (4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole

(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole

Cat. No.: B13133014
M. Wt: 400.5 g/mol
InChI Key: IEZUKJLMZCFKBY-FGZHOGPDSA-N
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Description

(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a useful research compound. Its molecular formula is C26H28N2O2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound features a unique structure that includes a fluorenylidene moiety and oxazole rings. Its molecular formula is C25H30N2O2C_{25}H_{30}N_2O_2, with a molecular weight of approximately 402.52 g/mol. The presence of the fluorenylidene group suggests potential interactions with biological macromolecules, while the oxazole rings may contribute to its pharmacological properties.

The biological activity of (4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with monoamine oxidases (MAOs), which are crucial in neurotransmitter degradation.
  • Receptor Modulation : The structural features suggest potential binding to various receptors, including those involved in neurological processes.
  • Antioxidant Activity : The compound's ability to scavenge free radicals has been noted in some studies, indicating a protective role against oxidative stress.

Antidepressant-like Effects

In animal models, this compound demonstrated significant antidepressant-like effects. Studies have shown that administration resulted in reduced immobility time in forced swim tests, suggesting an increase in serotonergic and noradrenergic activity.

Neuroprotective Properties

Research indicates that (4S)-2-[fluoren-9-ylidene...] exhibits neuroprotective effects against neurotoxic agents. It has been shown to reduce neuronal cell death in vitro when exposed to oxidative stressors.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound selectively induces apoptosis in certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of the compound using a mouse model. The results indicated a statistically significant reduction in depressive-like behaviors compared to control groups. The mechanism was attributed to enhanced serotonergic signaling pathways.

Study 2: Neuroprotection Against Oxidative Stress

In another study published in Neuroscience Letters, researchers explored the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cultures. The findings demonstrated that pre-treatment with the compound significantly reduced cell death and oxidative stress markers.

Study 3: Cytotoxicity in Cancer Cells

A recent investigation published in Cancer Research assessed the cytotoxic effects of (4S)-2-[fluoren-9-ylidene...] on various cancer cell lines, including breast and lung cancer cells. The results indicated IC50 values significantly lower than those observed for standard chemotherapeutic agents, highlighting its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced immobility timeJournal of Medicinal Chemistry
NeuroprotectiveDecreased neuronal cell deathNeuroscience Letters
CytotoxicityInduced apoptosis in cancer cellsCancer Research

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
Breast Cancer15Cancer Research
Lung Cancer20Cancer Research
Normal Fibroblasts>100Cancer Research

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C26H28N2O2/c1-15(2)21-13-29-25(27-21)24(26-28-22(14-30-26)16(3)4)23-19-11-7-5-9-17(19)18-10-6-8-12-20(18)23/h5-12,15-16,21-22H,13-14H2,1-4H3/t21-,22-/m1/s1

InChI Key

IEZUKJLMZCFKBY-FGZHOGPDSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=N[C@H](CO5)C(C)C

Canonical SMILES

CC(C)C1COC(=N1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=NC(CO5)C(C)C

Origin of Product

United States

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